molecular formula C13H7Cl3O2 B6365207 2-Chloro-5-(2,4-dichlorophenyl)benzoic acid, 95% CAS No. 1261911-12-9

2-Chloro-5-(2,4-dichlorophenyl)benzoic acid, 95%

Cat. No. B6365207
CAS RN: 1261911-12-9
M. Wt: 301.5 g/mol
InChI Key: GPLXEYDBZGUTMI-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,4-dichlorophenyl)benzoic acid, or 2C5DCPBA, is a synthetic compound that has both pharmaceutical and industrial applications. It is an aromatic acid that has been used for a variety of purposes, including as a herbicide, fungicide, and insecticide. It is also used in the synthesis of other compounds, such as pharmaceutical drugs, and can be used as a reactant in various laboratory experiments. We will also discuss future directions for research on 2C5DCPBA.

Scientific Research Applications

2C5DCPBA has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceutical drugs, such as anti-inflammatory agents, and in the synthesis of other compounds, such as dyes and pigments. It has also been used in the study of the mechanisms of action of various drugs, as well as in studies of the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 2C5DCPBA is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. It is also believed that the compound can act as an antioxidant, and may have anti-inflammatory and anti-microbial properties.
Biochemical and Physiological Effects
2C5DCPBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to have anti-inflammatory and anti-microbial properties. Additionally, it has been shown to have antioxidant properties, and may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2C5DCPBA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized with high yields. Additionally, it is a stable compound, and can be stored for long periods of time. However, there are some limitations to its use. It is a toxic compound, and must be handled with care. Additionally, it is a relatively new compound, and its effects are not fully understood.

Future Directions

The potential applications of 2C5DCPBA are vast and varied. Future research should focus on its use as an inhibitor of enzymes, such as cytochrome P450, and its potential applications in the treatment of various diseases. Additionally, research should focus on its potential use as an antioxidant, and its potential anti-inflammatory and anti-microbial properties. Additionally, research should focus on the development of new synthesis methods for 2C5DCPBA, and its potential use in the synthesis of other compounds. Finally, research should focus on the development of new applications for 2C5DCPBA, such as its use in the synthesis of pharmaceutical drugs.

Synthesis Methods

2C5DCPBA can be synthesized via a process known as nitration. This involves adding an aqueous solution of nitric acid to an aqueous solution of 2,4-dichlorophenol, which results in the production of 2C5DCPBA. This reaction is exothermic and can be conducted at room temperature. The reaction is also very efficient, with yields of up to 95%.

properties

IUPAC Name

2-chloro-5-(2,4-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-8-2-3-9(12(16)6-8)7-1-4-11(15)10(5-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLXEYDBZGUTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681320
Record name 2',4,4'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,4-dichlorophenyl)benzoic acid

CAS RN

1261911-12-9
Record name 2',4,4'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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